6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-ol
Overview
Description
6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-ol, also known as CMP, is an organic compound that is used in a variety of research applications, including biochemical and physiological studies. CMP is a colorless solid that can be synthesized from a variety of starting materials, including 5-chloro-2-methoxyphenol and pyrimidine. CMP is used in a variety of scientific research applications, including biochemical and physiological studies.
Scientific Research Applications
6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-ol is used in a variety of scientific research applications, including biochemical and physiological studies. This compound has been used in studies to investigate the mechanism of action of various enzymes, as well as to study the effects of hormones and other biochemical compounds on cellular processes. This compound has also been used to study the effects of drugs on the body, as well as to study the biochemical and physiological effects of various toxins.
Mechanism of Action
6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-ol is thought to act as an inhibitor of certain enzymes, including cyclooxygenase, phospholipase A2, and lipoxygenase. This compound is also thought to inhibit the action of certain hormones, including estrogen, progesterone, and testosterone. This compound has also been found to inhibit the action of certain toxins, such as acrylamide and dioxin.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, hormones, and toxins, as well as to cause changes in the expression of certain genes. This compound has also been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-ol has a number of advantages for laboratory experiments. This compound is relatively inexpensive and easy to synthesize, and is stable in a variety of conditions. This compound can also be used in a variety of applications, including biochemical and physiological studies.
However, this compound also has some limitations. This compound is not as stable as some other compounds, and can be degraded by light, heat, and oxygen. This compound is also toxic and should be handled with care.
Future Directions
There are a number of potential future applications for 6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-ol. This compound could be used to study the effects of drugs on the body, as well as to investigate the mechanism of action of various enzymes, hormones, and toxins. This compound could also be used to study the biochemical and physiological effects of various toxins, and to investigate the effects of environmental pollutants on the body. This compound could also be used to study the effects of various hormones on cellular processes. Additionally, this compound could be used to investigate the effects of various drugs on the body, as well as to study the effects of various toxins on the body. Finally, this compound could be used to investigate the effects of various environmental pollutants on the body.
properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10-3-2-7(12)4-8(10)9-5-11(15)14-6-13-9/h2-6H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDDHUMWFXZFFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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